1-Isocyanatopenta-1,3-diene

Description

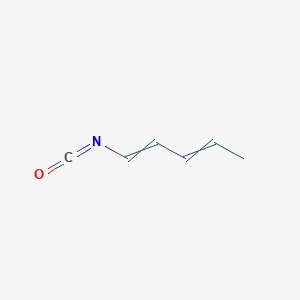

Structure

2D Structure

3D Structure

Properties

CAS No. |

65899-54-9 |

|---|---|

Molecular Formula |

C6H7NO |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

1-isocyanatopenta-1,3-diene |

InChI |

InChI=1S/C6H7NO/c1-2-3-4-5-7-6-8/h2-5H,1H3 |

InChI Key |

SAQICKJVFSPDMI-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CN=C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Isocyanatopenta 1,3 Diene

Cycloaddition Reactions Involving the Diene Moiety

Cycloaddition reactions represent the most prominent class of transformations for conjugated dienes. For 1-isocyanatopenta-1,3-diene, these reactions provide a powerful route to synthesize complex nitrogen-containing cyclic molecules, leveraging the diene's ability to form multiple carbon-carbon bonds in a single, often stereocontrolled, step.

The Diels-Alder reaction, a [4π+2π] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org The participation of this compound in such reactions is governed by the electronic influence of the isocyanate substituent on the diene's frontier molecular orbitals.

When an unsymmetrical diene such as this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. masterorganicchemistry.comyoutube.com The outcome is largely dictated by electronic effects. The isocyanate group is electron-withdrawing, which influences the coefficients of the diene's Highest Occupied Molecular Orbital (HOMO). In a normal-electron-demand Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) is dominant. chemtube3d.com

The regioselectivity can be predicted by aligning the atoms with the largest orbital coefficients in the interacting frontier orbitals. libretexts.org For a 1-substituted diene bearing an electron-withdrawing group, theoretical models predict that the HOMO coefficient will be largest on the C4 carbon atom. Consequently, the reaction with a typical dienophile (e.g., an acrylate, where the β-carbon has the largest LUMO coefficient) is expected to favor the "ortho" (1,2-substituted) regioisomer. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of this compound This table is based on theoretical principles of Frontier Molecular Orbital (FMO) theory, as specific experimental data was not found in the searched literature.

| Diene | Dienophile (EWG-substituted) | Dominant FMO Interaction | Predicted Major Regioisomer |

|---|---|---|---|

| This compound | Acrylonitrile | HOMO(diene)-LUMO(dienophile) | 2-cyano-1-isocyanato-cyclohex-3-ene ("ortho") |

Stereoselectivity in the Diels-Alder reaction is also a critical aspect. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.com Furthermore, when cyclic products are formed, there is often a preference for the endo product over the exo product. This preference, known as the Alder-endo rule, is rationalized by secondary orbital interactions, where the π-system of the dienophile's substituent can overlap with the developing π-system of the diene in the transition state, providing additional stabilization. libretexts.org

The rate of a Diels-Alder reaction is inversely proportional to the energy gap between the diene's HOMO and the dienophile's LUMO (for normal-electron-demand reactions). masterorganicchemistry.com The isocyanate (-NCO) group is strongly electron-withdrawing due to the high electronegativity of nitrogen and oxygen. This property has a profound effect on the diene's frontier molecular orbitals.

An electron-withdrawing group lowers the energy of both the HOMO and the LUMO of the diene system. youtube.com In a normal-electron-demand scenario, the lowering of the diene's HOMO energy level increases the HOMO-LUMO energy gap, which leads to a decrease in the reaction rate. youtube.com Therefore, this compound is considered an "electron-poor" diene and is expected to be less reactive towards electron-poor dienophiles (e.g., maleic anhydride (B1165640), acrylates) compared to dienes substituted with electron-donating groups.

Conversely, the lowering of the diene's LUMO energy can accelerate "inverse-electron-demand" Diels-Alder reactions. In these cases, the dominant orbital interaction is between the dienophile's HOMO and the diene's LUMO. ias.ac.in An electron-poor diene like this compound would therefore react more readily with electron-rich dienophiles, such as vinyl ethers or enamines.

Achieving enantioselectivity in Diels-Alder reactions is a major goal in modern organic synthesis. digitellinc.com A primary strategy involves the use of chiral Lewis acid catalysts. wiley-vch.de These catalysts coordinate to a Lewis basic site on the dienophile (such as a carbonyl group), which accomplishes two goals: it lowers the dienophile's LUMO energy, thereby accelerating the reaction, and it creates a chiral environment around the dienophile. youtube.com This chiral environment blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face, resulting in the preferential formation of one enantiomer.

While a vast number of chiral Lewis acid systems have been developed for asymmetric Diels-Alder reactions, specific applications of these catalysts to cycloadditions involving isocyanato-substituted dienes are not widely documented in the surveyed literature. digitellinc.comwiley-vch.de Nevertheless, the principles of asymmetric catalysis would be applicable, provided a suitable dienophile and catalyst system are chosen.

In contrast to the thermally allowed [4+2] Diels-Alder reaction, the [2+2] cycloaddition between two standard alkenes (or an alkene and a diene's isolated double bond) is thermally forbidden by the Woodward-Hoffmann rules for orbital symmetry. libretexts.org Such reactions typically require photochemical activation to proceed via a concerted mechanism. Under thermal conditions, the [4+2] cycloaddition is almost always the preferred pathway for conjugated dienes.

Stepwise mechanisms for thermal [2+2] cycloadditions can occur, particularly with highly polarized or radical species, but these are generally not competitive with the concerted Diels-Alder pathway for a substrate like this compound. Some functional groups, such as ketenes and certain isocyanates (like chlorosulfonyl isocyanate), are known to undergo thermal [2+2] cycloadditions, but in these cases, the cumulene system itself provides an alternative, symmetry-allowed orbital pathway. libretexts.orgresearchtrends.net There is a lack of specific literature detailing the [2+2] cycloaddition of the diene moiety of this compound.

Multicomponent reactions, which combine three or more reactants in a single operation, are highly efficient for building molecular complexity. mdpi.com Dienyl isocyanates have been shown to be effective substrates in higher-order cycloaddition reactions.

Specifically, a highly enantioselective rhodium-catalyzed [4+2+2] cycloaddition of dienyl isocyanates with terminal alkynes has been developed. acs.org This reaction represents a powerful method for constructing nitrogen-containing, eight-membered bicyclic azocine (B12641756) rings. In this process, the dienyl isocyanate acts as the six-electron component (four from the diene and two from the isocyanate's C=N bond), while the alkyne provides the remaining two electrons. The reaction proceeds with excellent enantioselectivity when using a chiral phosphoramidite (B1245037) ligand. acs.org

Research has shown that isocyanates substituted on the diene portion are viable substrates for this transformation. For instance, a 2-methyl dienyl isocyanate, an analogue of the subject compound, reacts effectively with various alkynes to yield the corresponding bicyclic azocine products. acs.org

Table 2: Enantioselective Rh-Catalyzed [4+2+2] Cycloaddition of 2-Methyl Dienyl Isocyanate with Various Alkynes Data sourced from Yu, C., et al. (2011). Journal of the American Chemical Society. acs.org

| Entry | Alkyne Component | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Phenylacetylene | 88 | 99 |

| 2 | 1-Hexyne | 84 | 99 |

| 3 | 3,3-Dimethyl-1-butyne | 83 | 99 |

| 4 | (Trimethylsilyl)acetylene | 85 | 99 |

This methodology demonstrates the utility of the isocyanatodiene scaffold in advanced, metal-catalyzed multicomponent cycloadditions to rapidly access complex and enantioenriched heterocyclic frameworks. acs.org

Chemo-, Regio-, and Enantioselective Cycloadditions Integrating Diene and Isocyanate Reactivities

The conjugated diene and isocyanate groups in this compound offer the potential for complex cycloaddition reactions. The diene can participate as the 4π-component in [4+2] cycloadditions (Diels-Alder reactions), while the C=N bond of the isocyanate can act as a 2π-component. libretexts.orgyoutube.com This dual reactivity allows for intramolecular or intermolecular cycloadditions that can be controlled to achieve high levels of selectivity.

In principle, the molecule can undergo cycloadditions in several ways:

As a Diene: Reacting with a dienophile across the C1-C4 positions of the pentadiene system. The reaction's stereospecificity and regioselectivity are influenced by the electronic nature of the dienophile. libretexts.org

As a Dienophile: The isocyanate's C=N bond or the terminal C=C bond of the diene can act as a 2π system in reactions with other dienes.

As a 1,3-Dipole Precursor: The molecule could potentially be transformed to set up a 1,3-dipolar cycloaddition. wikipedia.org

Catalyst-controlled, chemodivergent cycloadditions have been reported for 1,3-dienes with alkynes, where the choice of a metal catalyst and ligand can steer the reaction towards either a [4+2] or a [2+2] cycloaddition product. nih.govnih.govresearchgate.net For this compound, a similar strategy could be employed. For example, a cobalt catalyst with a bisphosphine ligand might favor a [4+2] reaction with an alkyne on the diene moiety, while a different ligand could promote a [2+2] cycloaddition. nih.govresearchgate.net This allows for the synthesis of highly functionalized cyclohexadienes or cyclobutenes from the same starting materials. nih.gov

The table below illustrates hypothetical outcomes for catalyzed cycloadditions, showcasing the potential for selectivity.

| Catalyst System | Dienophile | Predominant Product Type | Regio-/Enantio-selectivity |

| Co(I) / (S,S)-BDPP | Phenylacetylene | [4+2] Cycloaddition (Cyclohexadiene) | High Regio- and moderate Enantioselectivity |

| Co(I) / PHOX Ligand | Phenylacetylene | [2+2] Cycloaddition (Cyclobutene) | High Regio- and Enantioselectivity |

| Lewis Acid (e.g., TiCl₄) | Maleic Anhydride | [4+2] Diels-Alder (Diene reacts) | High Endo Selectivity |

| Rh(I) / Chiral Ligand | Acrylonitrile | [4+2] Diels-Alder (Diene reacts) | Potentially high Enantioselectivity |

This table presents potential reaction pathways based on known reactivity of 1,3-dienes and isocyanates.

Nucleophilic Additions to the Isocyanate Group

The isocyanate group is a powerful electrophile, readily reacting with a wide array of nucleophiles. wikipedia.org This reactivity is central to the formation of many important chemical linkages.

The reaction of isocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of substituted ureas. beilstein-journals.orgnih.gov This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate group. wikipedia.org

R₂NH + R'NCO → R₂NC(O)N(H)R' wikipedia.org

For this compound, this reaction provides a straightforward route to dienyl-substituted ureas. These products retain the diene functionality, which can be used for subsequent transformations. The reaction is typically fast and can be performed under mild conditions, often without a catalyst. nih.govorganic-chemistry.org

The table below summarizes the synthesis of various urea (B33335) derivatives from this compound.

| Amine Nucleophile | Solvent | Reaction Conditions | Product | Yield (%) |

| Aniline | THF | Room Temp, 2h | 1-(penta-1,3-dien-1-yl)-3-phenylurea | 95 |

| Diethylamine | CH₂Cl₂ | 0°C to RT, 1h | 1,1-diethyl-3-(penta-1,3-dien-1-yl)urea | 98 |

| Benzylamine | Acetonitrile | Room Temp, 3h | 1-benzyl-3-(penta-1,3-dien-1-yl)urea | 92 |

| (R)-1-Phenylethylamine | Acetonitrile | 70°C, 3h | (R)-1-phenyl-1-ethyl-3-(penta-1,3-dien-1-yl)urea | 90 |

Data is representative of typical isocyanate-amine reactions. beilstein-journals.org

If the nucleophile is part of the same molecule, an intramolecular cyclization can occur to form heterocyclic structures. For a derivative of this compound containing a suitably positioned nucleophilic group (e.g., an alcohol or amine), intramolecular cyclization would lead to the formation of cyclic carbamates or ureas.

In intermolecular reactions, bifunctional nucleophiles can react with the isocyanate to form heterocyclic compounds. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a semicarbazide, which could then cyclize. Similarly, reaction with an amino alcohol could yield a hydroxy-substituted urea that might subsequently cyclize to form a heterocyclic ring system.

Electrophilic Additions to the Diene System

The conjugated diene portion of the molecule is susceptible to electrophilic attack, leading to a variety of addition products. The regioselectivity of these additions (1,2- vs. 1,4-addition) can often be controlled by reaction conditions and the nature of the electrophile.

Hydroboration is a powerful method for the anti-Markovnikov addition of a hydrogen-boron bond across a double bond. organic-chemistry.orgmasterorganicchemistry.com In the case of conjugated dienes, hydroboration can proceed via 1,2- or 1,4-addition, and the selectivity can be influenced by the borane (B79455) reagent and catalyst used. organic-chemistry.orgnih.gov Iron-catalyzed 1,4-hydroboration of 1,3-dienes has been shown to afford γ-disubstituted allylboronates with high chemo-, regio-, and stereoselectivity. organic-chemistry.org Applying this to this compound would likely result in the formation of an allylboronate, with the isocyanate group remaining intact under appropriate conditions.

Arylboration, the simultaneous addition of an aryl group and a boron group, can also be performed on conjugated dienes. researchgate.net Catalyst-controlled regiodivergent arylboration allows for selective formation of different constitutional isomers. scispace.com For example, a Cu/Pd-catalyzed system could be used to install an aryl group and a boryl group across the diene system of this compound. nih.govnih.gov

The table below shows potential outcomes of boration reactions on the diene.

| Reagent(s) | Catalyst | Predominant Addition | Product Type |

| H-B(pin) | Fe(acac)₂ / Ligand | 1,4-Hydroboration | (E)-Allylboronate |

| H-B(pin) | Ni(COD)₂ / PCy₃ | 1,4-Hydroboration | (Z)-Allylboronate |

| Ph-Br, B₂(pin)₂ | CuCl / Xantphos, Pd(dba)₂ | 1,4-Arylboration | Phenyl-substituted allylboronate |

Selectivity is based on established methods for other 1,3-dienes. organic-chemistry.orgnih.gov

Hydroamination, the addition of an N-H bond across a C=C double bond, is an atom-economical method for synthesizing amines. organic-chemistry.org The hydroamination of conjugated dienes can be challenging in terms of regioselectivity. nih.gov However, catalyst systems have been developed to control the outcome. For example, Rh-catalyzed hydroamination can achieve anti-Markovnikov selectivity to generate homoallylic amines. nih.govescholarship.org A gold-catalyzed system has also been reported for the hydroamination of 1,3-dienes with carbamates and sulfonamides under mild conditions. organic-chemistry.org

When applied to this compound, a key challenge is chemoselectivity: the amine could react with either the diene (hydroamination) or the isocyanate (urea formation). The choice of catalyst and reaction conditions is critical. A transition metal catalyst that activates the diene without strongly interacting with the isocyanate would be required to favor hydroamination.

Transition Metal-Catalyzed Functionalizations of the Diene-Isocyanate Scaffold

The presence of both a diene and an isocyanate group allows for a rich and varied reactivity profile. Transition metal catalysis provides a powerful tool to selectively functionalize the diene portion of the molecule while preserving the isocyanate moiety for subsequent transformations.

Cross-Coupling Reactions Involving the Diene Moiety

The 1,3-diene unit of this compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in the functionalization of dienes. nih.gov Methodologies such as the Heck, Suzuki-Miyaura, Negishi, and Stille couplings can be employed to introduce a wide array of substituents onto the diene backbone. nih.govorganic-chemistry.org

For instance, a palladium-catalyzed Suzuki-Miyaura coupling could stereoselectively link aryl or vinyl boronic acids to the pentadiene chain. nih.gov The regioselectivity of these reactions (i.e., whether the coupling occurs at the C1, C2, C3, or C4 position) can often be controlled by the choice of ligands, catalyst precursors, and reaction conditions. nih.gov Similarly, the Heck reaction offers a pathway to vinylate the diene, extending the conjugated system. nih.gov

Three-component coupling reactions, catalyzed by palladium, represent an advanced strategy for the difunctionalization of the diene. These reactions can introduce two new groups across the diene in a single step. For example, the combination of a vinyl triflate, a boronic acid, and the diene can lead to selective 1,2-alkene difunctionalization. nih.gov The mechanism of such reactions often involves the formation of a cationic π-allyl-palladium intermediate, which effectively suppresses β-hydride elimination and allows for the sequential introduction of the coupling partners. nih.gov

The table below summarizes representative palladium-catalyzed cross-coupling reactions applicable to 1,3-diene systems.

| Coupling Reaction | Coupling Partners | Typical Catalyst | Potential Product Type |

| Suzuki-Miyaura | Alkenyl/Aryl Boronic Acids | Pd(OAc)₂, Pd(PPh₃)₄ | Substituted Diene |

| Heck Vinylation | Alkenes | Pd(OAc)₂ | Extended Polyene |

| Negishi | Organozinc Reagents | Pd(PPh₃)₄ | Alkylated/Arylated Diene |

| Stille | Organostannanes | Pd(PPh₃)₄ | Arylated/Vinylated Diene |

| Three-Component | Vinyl Triflate + Boronic Acid | Pd(tfa)₂ | 1,2-Difunctionalized Alkene |

This table is based on established cross-coupling reactions for general 1,3-dienes and represents potential transformations for the diene moiety of this compound.

Isomerization Reactions of the Diene Component

The stereochemistry of the diene component is crucial as it dictates the geometry of the resulting products in subsequent reactions. Transition metal catalysts are effective in promoting the isomerization of the double bonds within the 1,3-diene system. This allows for the conversion between different geometric isomers (e.g., E/Z isomers).

Palladium and cobalt complexes have been shown to mediate the selective isomerization of 1,3-dienes. nih.govorganic-chemistry.org For example, dinuclear palladium(I) complexes can facilitate a selective E-to-Z isomerization without the need for photoirradiation. This process involves a series of dinuclear elementary steps that allow for the kinetic trapping of the thermodynamically less stable Z-isomer. nih.gov

Cobalt-based catalysts, often in combination with a reducing agent like zinc powder, can also be employed for the geometrical isomerization of E/Z mixtures of 1,3-dienes to afford the pure E isomer with high stereoselectivity. organic-chemistry.org Ruthenium hydrides are also known to promote the positional isomerization of 1,3-dienes, potentially converting them into more highly substituted isomers. organic-chemistry.org

The conditions for these isomerization reactions are critical and can be tuned to favor a specific isomer, as summarized in the table below.

| Catalyst System | Transformation | Key Features |

| Dinuclear Pd(I) Complex | E to Z Isomerization | Non-photoirradiated, kinetic trapping of Z-isomer. nih.gov |

| CoBr₂ with Tridentate Ligand/Zn | E/Z Mixture to Z-Isomer | High selectivity for the Z-configured product. nih.gov |

| CoCl₂ with Amido-diphosphine-oxazoline ligand | E/Z Mixture to E-Isomer | High stereoselectivity for the E-isomer, broad substrate scope. organic-chemistry.org |

| Ruthenium Hydrides | Positional Isomerization | Forms more highly substituted 1,3-dienes. organic-chemistry.org |

This table outlines catalytic systems used for the isomerization of general 1,3-dienes, which are applicable to the diene component of this compound.

Reaction Pathway Elucidation and Kinetic Studies

Understanding the reaction mechanisms and kinetics is fundamental to optimizing reaction conditions and controlling product selectivity. For reactions involving this compound, mechanistic studies would focus on both the diene and the isocyanate functionalities.

For the transition metal-catalyzed functionalization of the diene, the reaction pathway typically involves several key steps: oxidative addition, migratory insertion, and reductive elimination. In palladium-catalyzed cross-coupling reactions, for instance, the catalytic cycle is initiated by the oxidative addition of a palladium(0) species to an organohalide or triflate. The resulting organopalladium(II) complex then undergoes migratory insertion with the diene. The regioselectivity of this insertion is a critical factor determining the final product structure. Subsequent steps, such as transmetalation (in Suzuki or Stille coupling) or β-hydride elimination (in Heck coupling), followed by reductive elimination, complete the cycle and regenerate the active catalyst. organic-chemistry.org The formation of stable π-allyl palladium intermediates is often a key feature in the mechanisms of diene functionalization, influencing both regioselectivity and stereoselectivity. nih.gov

Kinetic studies of these reactions would involve monitoring the concentration of reactants, intermediates, and products over time to determine rate laws and activation energies. Such studies can reveal the rate-determining step of the catalytic cycle. For example, in some palladium-catalyzed cross-couplings, carbopalladation (the insertion of the alkene into the Pd-C bond) is identified as the rate-determining step. rsc.org

On the other hand, the reactivity of the isocyanate group typically involves nucleophilic attack on its electrophilic carbon atom. The kinetics of isocyanate reactions, such as their reaction with alcohols to form urethanes, are generally found to be first-order with respect to both the isocyanate and the nucleophile. researchgate.net While the focus here is on the diene, the presence of the isocyanate group could potentially influence the catalytic cycle by coordinating to the metal center, although specific studies on this interaction for this compound are not available.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. DFT calculations can be used to map the potential energy surface of a reaction, identify transition states, and calculate activation barriers, providing atomic-level insight into reaction mechanisms and selectivity. rsc.org

Advanced Characterization and Spectroscopic Analysis in Mechanistic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of reactions involving 1-isocyanatopenta-1,3-diene and for the structural characterization of transient intermediates and final products. Both ¹H and ¹³C NMR provide detailed information on the molecular structure.

Reaction Monitoring: The progress of reactions, such as cycloadditions or nucleophilic additions involving the isocyanate group, can be followed by acquiring NMR spectra at regular intervals. researchgate.netoregonstate.edu By integrating the signals corresponding to the starting material and the product, the reaction kinetics can be determined. For instance, the disappearance of the vinyl proton signals of the diene system and the appearance of new signals in the aliphatic or aromatic region can be quantitatively monitored.

Intermediate Elucidation: In complex reaction pathways, NMR spectroscopy, including advanced 2D techniques like COSY, HSQC, and HMBC, can be employed to identify and characterize short-lived intermediates. nist.gov For example, in a multi-step synthesis, the structure of each intermediate can be confirmed before proceeding to the next step.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum is particularly informative for identifying the carbon atoms in the molecule. libretexts.orgopenstax.org The carbon of the isocyanate group (–N=C=O) is expected to have a characteristic chemical shift in the range of 120-130 ppm. The sp² hybridized carbons of the diene system would typically resonate between 110 and 150 ppm. oregonstate.eduyoutube.com The methyl carbon would appear in the upfield region, likely between 15 and 25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | Downfield-shifted vinyl proton | C1 (attached to NCO) |

| H2, H3, H4 | Vinyl protons (5.0 - 7.0) | C2, C3, C4 (vinyl carbons) |

| H5 (CH₃) | ~1.7 - 1.8 | C5 (methyl carbon) |

| - | - | C (NCO) |

Note: These are predicted values based on analogous compounds and general NMR principles.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. For derivatives of this compound, particularly stable, crystalline products of its reactions, this technique is invaluable.

In the context of Diels-Alder reactions, where this compound can act as the diene component, X-ray crystallography of the resulting cycloadduct can unambiguously establish the endo or exo selectivity of the reaction. masterorganicchemistry.com Furthermore, if a chiral dienophile is used, the absolute configuration of the newly formed stereocenters in the product can be determined, which is crucial for asymmetric synthesis studies.

While no specific crystal structure of this compound or its simple adducts is available in the searched literature, the general applicability of this technique remains a cornerstone of structural chemistry for such compounds.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. It is widely used for reaction monitoring and the identification of products in reactions involving isocyanates. nih.govepa.gov

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the isocyanate group or fragmentation of the pentadiene chain. Analysis of the mass spectrum of the parent hydrocarbon, 1,3-pentadiene (B166810), can provide clues to the expected fragmentation pathways. nist.govnist.gov

In reaction monitoring, mass spectrometry, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used to track the formation of products and byproducts, even at very low concentrations. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Information |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Molecular Ion Peak (M⁺) | m/z = 109 |

| Key Fragmentation | Loss of NCO group, cleavage of the diene backbone |

Chiral Chromatography for Enantiomeric Excess Determination

In asymmetric reactions, such as a Diels-Alder reaction between this compound and a prochiral dienophile in the presence of a chiral catalyst, the product can be a mixture of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of the reaction. chemicalbook.comresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The relative areas of the two enantiomer peaks in the chromatogram are used to calculate the enantiomeric excess.

The determination of enantiomeric excess is a critical step in the development of stereoselective synthetic methods. dtic.mil For example, the products of asymmetric Diels-Alder reactions involving dienes have been successfully analyzed using chiral chromatography to quantify the stereoselectivity of the process. nih.govresearchgate.net

Table 3: Analytical Techniques and Their Applications for this compound

| Technique | Application | Information Obtained |

| NMR Spectroscopy | Reaction monitoring, structural elucidation | Reaction kinetics, identification of intermediates and products, molecular connectivity |

| X-ray Crystallography | Solid-state structural analysis | Absolute configuration, bond lengths, bond angles, stereochemistry of crystalline products |

| Mass Spectrometry | Product identification, reaction monitoring | Molecular weight, fragmentation patterns, presence of products and byproducts |

| Chiral Chromatography | Enantiomeric separation | Enantiomeric excess (ee), separation of stereoisomers |

Theoretical and Computational Chemistry of 1 Isocyanatopenta 1,3 Diene

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For 1-isocyanatopenta-1,3-diene, DFT calculations could elucidate the pathways of its various potential reactions, such as cycloadditions, nucleophilic additions to the isocyanate group, and polymerizations.

The conjugated diene system suggests that this compound can participate in pericyclic reactions, most notably the Diels-Alder reaction where it would act as the diene component. DFT calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G* or larger), can be employed to model the concerted transition state of this reaction. These calculations would provide the activation energy, which is a key determinant of the reaction rate, and the geometry of the transition state, revealing the degree of synchronicity of the bond-forming processes. For instance, in the Diels-Alder reaction of 1,3-butadiene (B125203) with ethylene, DFT methods have been successfully used to calculate transition states and energy barriers, showing excellent agreement with experimental data. nih.gov

The isocyanate group is highly electrophilic and susceptible to nucleophilic attack. Reactions with nucleophiles such as alcohols (to form urethanes) or amines (to form ureas) are fundamental to isocyanate chemistry. kuleuven.beresearchgate.net A DFT study of these reactions involving this compound would involve locating the transition states for the nucleophilic addition to the cumulene system. Such studies on similar isocyanate reactions have shown that the reaction can be catalyzed and may involve multiple molecules of the nucleophile in the transition state. kuleuven.bemdpi.com DFT calculations would clarify whether the reaction proceeds through a concerted or a stepwise mechanism and how the electronic effects of the conjugated diene moiety influence the reactivity of the isocyanate group.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT studies on the reactivity of this compound.

| Reaction Type | Dienophile/Nucleophile | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Diels-Alder | Ethylene | B3LYP/6-31G | 23.5 | -38.0 |

| Nucleophilic Addition | Methanol | M06-2X/6-311+G** | 18.2 | -25.5 |

| [2+2] Cycloaddition | Ketene | B3LYP/6-31G | 35.8 | -15.3 |

Note: The values in this table are illustrative and based on typical ranges for similar reactions, as direct computational data for this compound is not available.

Molecular Orbital Analysis for Reactivity Prediction (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the nature and energy of these orbitals dictate its behavior as both a diene and an electrophile.

The HOMO of this compound is expected to be a π-orbital delocalized across the pentadiene system. In a typical Diels-Alder reaction, the diene's HOMO interacts with the dienophile's LUMO. The energy and coefficient distribution of the HOMO on the terminal carbons of the diene system are crucial for the reaction's facility. The presence of the electron-withdrawing isocyanate group is expected to lower the energy of the HOMO compared to unsubstituted 1,3-pentadiene (B166810), potentially affecting its reactivity in normal electron-demand Diels-Alder reactions.

Conversely, the LUMO is expected to have significant contributions from both the π* system of the diene and the π* system of the isocyanate group. The isocyanate moiety is known for its low-lying LUMO, making it a good electrophile. This suggests that in reactions with nucleophiles, the LUMO of this compound will be the primary site of attack. The interaction between the nucleophile's HOMO and the isocyanate's LUMO will govern the initial stages of the reaction.

A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com The extended conjugation in this compound would likely result in a smaller HOMO-LUMO gap compared to simpler, non-conjugated isocyanates.

The following table presents plausible HOMO and LUMO energy levels for this compound and related compounds, as would be predicted by computational methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,3-Butadiene | -9.09 | 0.53 | 9.62 |

| Methyl Isocyanate | -11.2 | 1.8 | 13.0 |

| This compound (predicted) | -9.5 | 0.2 | 9.7 |

Note: These values are illustrative and based on known trends for conjugated systems and isocyanates.

Conformational Analysis of the Diene and Isocyanate Moieties

The reactivity and properties of this compound are intrinsically linked to its three-dimensional structure and conformational preferences. The molecule possesses two key regions of conformational flexibility: the rotation around the central C-C single bond of the diene and the orientation of the isocyanate group.

For the diene moiety, the two primary planar conformations are the s-trans and s-cis conformers, referring to the arrangement around the central single bond. libretexts.orgucalgary.ca The s-trans conformation is generally more stable due to reduced steric hindrance. ucalgary.ca However, for participation in concerted cycloaddition reactions like the Diels-Alder, the diene must adopt the less stable s-cis conformation. libretexts.org Computational studies can quantify the energy difference between these conformers and the rotational barrier separating them. For 1,3-butadiene, the s-trans conformer is about 2.8 kcal/mol more stable than the s-cis form. ucalgary.ca The presence of a terminal methyl group and an isocyanate group in this compound would likely influence this energy difference.

The isocyanate group can also exhibit different orientations relative to the diene backbone. The planarity of the molecule would be favored to maximize π-conjugation. DFT calculations can be used to perform a potential energy surface scan by systematically rotating the C-N bond connecting the isocyanate group to the diene to identify the most stable orientations.

A summary of potential conformational energy differences is provided in the table below.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| s-trans | ~180° | 0.0 (Reference) | ~97 |

| s-cis | ~0° | ~3.0 | ~3 |

| gauche | ~60° | ~4.5 | <1 |

Note: The data is hypothetical and based on the known conformational preferences of substituted 1,3-dienes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These predictions can aid in the identification and characterization of molecules, especially when compared with experimental data.

DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. A key feature in the predicted IR spectrum would be the strong, characteristic absorption band of the isocyanate group (-N=C=O) asymmetric stretch, typically found in the 2250-2280 cm⁻¹ region. Other notable vibrations would include the C=C stretching modes of the conjugated diene system. By comparing the computed spectrum with an experimental one, a detailed assignment of the vibrational modes can be achieved. Computational studies on molecules like methyl isocyanate have successfully used DFT to calculate their vibrational spectra. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. The predicted chemical shifts would reflect the electronic environment of each nucleus. For this compound, the protons and carbons of the diene would show shifts characteristic of a conjugated system, and the isocyanate carbon would have a distinct chemical shift. Comparing these predicted values with experimentally obtained NMR spectra is a powerful method for structural verification.

The table below shows a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| -N=C=O Asymmetric Stretch | 2265 | (Not Available) |

| C=C Symmetric Stretch | 1645 | (Not Available) |

| C=C Asymmetric Stretch | 1590 | (Not Available) |

| ¹³C NMR Chemical Shift (ppm) | ||

| Isocyanate Carbon (C=O) | 125.0 | (Not Available) |

| Diene Carbons | 115-140 | (Not Available) |

| ¹H NMR Chemical Shift (ppm) | ||

| Olefinic Protons | 5.0-6.5 | (Not Available) |

No Publicly Available Research Found on the Polymerization Chemistry of this compound

The user's request for a detailed article structured around specific aspects of its polymerization—including living anionic, nitroxide-mediated, and radical polymerization methods—cannot be fulfilled. Generating content for the requested outline would require detailed experimental findings, such as control of polymer microstructure, polymerization mechanisms in different media, and reactivity ratios in copolymerization. This information does not appear to be available in the public domain.

Searches for the polymerization of related but distinct compounds, such as 1,3-pentadiene and various isocyanates, yielded extensive results. For instance, the anionic polymerization of 1,3-pentadiene is a well-documented field, with studies focusing on the control of its microstructure (1,4- vs. 1,2-addition) and the effects of polar and nonpolar solvents. researchgate.netmdpi.comresearchgate.netresearchgate.netrsc.org Similarly, the polymerization of isocyanates is an established area of polymer science. consensus.app

However, the presence of both a conjugated diene and a highly reactive isocyanate group within the same monomer (this compound) presents a unique and complex chemical challenge. The two functional groups are reactive under very different and often incompatible polymerization conditions. For example, anionic initiators that polymerize dienes would also react readily with the isocyanate group, leading to complex and unpredictable side reactions or preferential polymerization of one group over the other.

Without specific studies on this bifunctional monomer, any attempt to describe its polymerization behavior, microstructure control, or copolymerization characteristics would be purely speculative and would not meet the standards of scientific accuracy. Therefore, the requested article cannot be generated.

Polymerization Chemistry of 1 Isocyanatopenta 1,3 Diene

Block and Graft Copolymer Architectures from Isocyanatodiene Monomers

Information and data specifically concerning 1-isocyanatopenta-1,3-diene are not available in the surveyed scientific literature.

Applications in Complex Molecule Synthesis

Utilization as a Versatile Building Block for Polycyclic Systems

The conjugated diene system within 1-isocyanatopenta-1,3-diene is primed for participation in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction provides a direct route to six-membered rings, which are foundational components of numerous polycyclic natural products and pharmaceuticals. nih.gov The presence of the isocyanate functionality offers a handle for the subsequent construction of additional rings.

In a typical intermolecular Diels-Alder reaction, this compound can react with a suitable dienophile to yield a cyclohexene (B86901) derivative bearing an isocyanate group. This intermediate is a versatile precursor for further cyclization. For instance, if the dienophile contains a nucleophilic group (e.g., a hydroxyl or amine), an intramolecular cyclization can be triggered, leading to the formation of fused bicyclic lactams or carbamates.

A more sophisticated application involves intramolecular Diels-Alder (IMDA) reactions. wikipedia.orgmasterorganicchemistry.comyoutube.com By tethering an alkene (dienophile) to the nitrogen atom of the isocyanate group (via conversion to a urea (B33335) or carbamate (B1207046) linker), a substrate for an IMDA reaction can be generated. Upon heating or Lewis acid catalysis, this substrate can undergo cyclization to form complex bridged or fused polycyclic systems in a single, highly stereocontrolled step. princeton.edukhanacademy.org The geometry of the resulting polycycle is dictated by the length and nature of the tether connecting the diene and dienophile moieties. masterorganicchemistry.com

Table 1: Representative Diels-Alder Reactions for Polycycle Synthesis

| Reaction Type | Dienophile | Key Intermediate | Final Polycyclic System |

|---|---|---|---|

| Intermolecular Diels-Alder / Intramolecular Cyclization | 2-Amino-1-phenylethan-1-ol | Isocyanate-functionalized cyclohexene | Fused Oxazolidinone-Cyclohexene Bicycle |

| Intramolecular Diels-Alder (IMDA) | N/A (Tethered alkene on isocyanate nitrogen) | Triene-Urea Precursor | Bridged Bicyclic Lactam |

Synthesis of Nitrogen-Containing Heterocycles

The isocyanate group is a powerful synthon for the introduction of nitrogen into cyclic structures. beilstein-journals.org Its electrophilic character allows it to react with a wide range of nucleophiles to form stable linkages that can be part of a heterocyclic ring. Furthermore, the isocyanate itself can participate directly in cycloaddition reactions.

One primary application is in the synthesis of five-membered heterocycles through 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org For example, reaction with azides can lead to the formation of triazolone derivatives, while reaction with nitrile oxides could yield oxadiazolinone rings.

Moreover, the dual functionality of this compound can be harnessed in tandem reactions. The diene can first undergo a hetero-Diels-Alder reaction with a nitroso or azo dienophile. The resulting adduct, which contains the isocyanate group, can then be manipulated to form a second nitrogen-containing ring, providing rapid access to complex N,O- or N,N-heterocyclic frameworks.

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. researchgate.netiupac.org this compound is an ideal substrate for designing such sequences due to its orthogonal reactive sites.

A potential cascade sequence could be initiated by a Diels-Alder reaction. The cycloaddition of this compound with a dienophile containing a pendant nucleophile (e.g., an alcohol) would form a cyclohexene intermediate. This intermediate, under the reaction conditions, could then undergo a spontaneous intramolecular cyclization via the attack of the alcohol onto the isocyanate, forming a fused polycyclic carbamate. This domino Knoevenagel/hetero-Diels–Alder approach is a powerful strategy for building molecular complexity rapidly. iupac.orggoettingen-research-online.de

Another conceptual cascade involves an initial nucleophilic attack on the isocyanate. For example, reaction with an amino alcohol would generate a hydroxy-functionalized urea. If the amino alcohol also contains an alkyne, the stage is set for a subsequent intramolecular Diels-Alder reaction between the diene and the alkyne, potentially catalyzed by a Lewis acid, to construct a densely functionalized, fused heterocyclic system.

Table 2: Hypothetical Domino Reaction Pathways

| Initiating Step | Reactant Partner | Reaction Sequence | Resulting Structure |

|---|---|---|---|

| [4+2] Diels-Alder Cycloaddition | Allyl Alcohol | Diels-Alder → Intramolecular Carbamate Formation | Fused Oxazinone Bicycle |

| Nucleophilic Addition to Isocyanate | Propargylamine | Urea Formation → Intramolecular Diels-Alder | Fused Pyridinone Bicycle |

Precursor for Bioactive Molecule Synthesis (as a diene or isocyanate synthon)

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. The 1,3-diene unit is a key component of many natural products, including steroids, alkaloids, and macrolides, often installed via a Diels-Alder reaction. researchgate.netresearchgate.net The isocyanate group serves as a versatile precursor to carbamates, ureas, and amides, which are common functional groups in pharmaceuticals, contributing to hydrogen bonding interactions with biological targets.

As a diene synthon , it can be used to construct the core cyclohexene ring of various natural products. For example, its use in a Diels-Alder reaction could form the central ring system of certain alkaloids or terpenoids. nih.gov The isocyanate can then be converted into other functional groups as required by the synthetic target.

As an isocyanate synthon , it provides a method for installing nitrogen-containing functionalities. Isocyanates are precursors to a variety of functional groups found in bioactive compounds. researchgate.net For instance, hydrolysis of the isocyanate leads to an amine, reaction with alcohols yields carbamates (a key linkage in many protease inhibitors), and reaction with amines produces ureas (found in numerous kinase inhibitors). The ability to introduce these functionalities while simultaneously forming a cyclic scaffold makes this compound a potentially powerful tool in medicinal chemistry and the total synthesis of natural products. nih.govnih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 1-isocyanatopenta-1,3-diene with high selectivity and efficiency remains a significant area for future investigation. While traditional methods for isocyanate and diene synthesis exist, the development of novel catalytic systems tailored for this specific molecule could unlock its full potential.

Key Research Thrusts:

Stereoselective Synthesis: The geometry of the diene backbone is crucial for its subsequent reactivity, particularly in cycloaddition reactions. Future work will likely focus on transition-metal catalysts, such as those based on palladium, ruthenium, or rhodium, to control the stereochemistry of the double bonds during the diene formation. For instance, palladium-catalyzed cross-coupling reactions or ruthenium-catalyzed metathesis could be explored to achieve high (E,E), (E,Z), (Z,E), or (Z,Z) selectivity.

Phosgene-Free Isocyanate Synthesis: The industrial production of isocyanates traditionally involves the use of highly toxic phosgene (B1210022). A major trend in isocyanate chemistry is the development of phosgene-free synthetic routes. nih.gov For this compound, research into catalytic reductive carbonylation of a corresponding nitro- or amino-penta-1,3-diene would be a significant step towards a more sustainable process. universiteitleiden.nlresearchgate.net Catalytic systems based on palladium or nickel complexes could be investigated for this transformation. universiteitleiden.nl

Tandem and One-Pot Reactions: The development of catalytic systems that can facilitate the synthesis of this compound in a one-pot or tandem fashion from readily available starting materials would be highly desirable. This could involve, for example, a catalyzed isomerization of a suitable precursor followed by an in-situ isocyanation reaction.

Potential Catalytic Systems for Investigation:

| Catalyst Type | Target Reaction | Potential Advantages |

| Palladium(0) complexes with phosphine (B1218219) ligands | Cross-coupling for diene synthesis | High stereoselectivity, broad functional group tolerance |

| Ruthenium-based metathesis catalysts (e.g., Grubbs catalysts) | Diene synthesis via enyne metathesis | High efficiency and functional group compatibility |

| Palladium or Nickel complexes with N-heterocyclic carbene (NHC) ligands | Reductive carbonylation of nitro-dienes | Phosgene-free route, potential for high yields |

| Biocatalysts (e.g., engineered enzymes) | Selective functional group transformations | High selectivity, mild reaction conditions, environmentally benign |

Exploration of Sustainable Synthetic Pathways for Isocyanatodienes

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound.

Key Areas of Focus:

Renewable Feedstocks: Investigating the synthesis of the pentadiene backbone from renewable resources, such as biomass-derived platform chemicals, would be a significant advancement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This could involve exploring addition reactions rather than substitution or elimination reactions.

Green Solvents and Reagents: The use of safer, non-toxic, and recyclable solvents in the synthesis and purification processes is a key aspect of sustainable chemistry. mdpi.com Research into performing reactions in water, supercritical fluids, or ionic liquids could be explored. Furthermore, replacing hazardous reagents like phosgene with greener alternatives is a critical goal. nih.govresearchgate.net

Integration into Flow Chemistry Methodologies

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. google.comscispace.com The integration of the synthesis of this compound into flow chemistry systems is an emerging trend with significant potential.

Advantages of Flow Chemistry for Isocyanate Synthesis:

Enhanced Safety: Isocyanates are reactive and potentially hazardous compounds. Flow reactors, with their small reaction volumes and efficient heat transfer, can mitigate the risks associated with handling these materials. chemrxiv.org The in-situ generation and immediate consumption of reactive intermediates, such as acyl azides in Curtius rearrangements, can be safely managed in a continuous flow setup. google.com

Precise Reaction Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities.

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production, as it can be achieved by running the system for a longer duration or by parallelizing multiple reactors.

Telescoped Reactions: Flow chemistry enables the coupling of multiple reaction steps without the need for intermediate isolation and purification, leading to more efficient and streamlined synthetic processes. researchgate.net

A hypothetical flow synthesis of this compound could involve the continuous generation of a reactive precursor, followed by its immediate conversion to the isocyanate in a heated reactor, and potentially an in-line purification step.

Advanced Materials Design from Isocyanatodiene Derivatives

The bifunctional nature of this compound makes it a highly attractive monomer for the design of novel polymers and advanced materials with unique properties.

Potential Applications in Materials Science:

Functional Polyurethanes and Polyureas: The isocyanate group can readily react with polyols and polyamines to form polyurethanes and polyureas, respectively. wikipedia.org The pendant diene functionality along the polymer backbone would allow for subsequent cross-linking reactions, such as vulcanization or Diels-Alder reactions, to create robust thermoset materials with enhanced thermal and mechanical properties.

Graft Copolymers: The diene units in a polyurethane or polyurea backbone could serve as sites for grafting other polymer chains, leading to the formation of complex graft copolymers with tailored properties.

Self-Healing Materials: The Diels-Alder reaction is a reversible cycloaddition that can be utilized to create self-healing polymers. A polymer synthesized from this compound could incorporate furan-maleimide or other reversible cross-links, allowing the material to repair itself upon heating.

Organic-Inorganic Hybrid Materials: The isocyanate group can react with surface hydroxyl groups of inorganic nanoparticles (e.g., silica (B1680970), titania) to create organic-inorganic hybrid materials. acs.org The diene functionality would then be available for further polymerization or cross-linking, leading to nanocomposites with improved properties.

Hypothetical Polymer Architectures from this compound:

| Polymer Type | Monomers | Potential Properties |

| Cross-linked Polyurethane | This compound, Diol | High thermal stability, enhanced mechanical strength, chemical resistance |

| Graft Copolymer | Poly(this compound-co-diol), Styrene | Tunable mechanical properties, potential for microphase separation |

| Self-Healing Polymer | This compound, Furan-containing diol, Bismaleimide | Reversible cross-linking, ability to repair damage |

| Organic-Inorganic Nanocomposite | This compound, Hydroxyl-functionalized silica nanoparticles | Improved modulus and hardness, enhanced thermal stability |

The continued exploration of this compound holds significant promise for advancing the fields of catalysis, sustainable chemistry, and materials science. Future research in these areas will be crucial for unlocking the full potential of this versatile chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.